3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-12-4-3-5-14(10-12)27(24,25)22-13-8-9-17-15(11-13)19(23)21-16-6-1-2-7-18(16)26-17/h1-11,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFHKCZRVOIWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of Dihydrodibenzo[b,f][1,4]oxazepin-2-one: This involves the cyclization of appropriate starting materials under acidic conditions.
Fluorination: Introduction of the fluorine atom at the 3-position of the benzene ring.
Sulfonamide Formation: Reaction of the fluorinated compound with benzenesulfonamide under suitable conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions, including:
Oxidation: Conversion of the sulfonamide group to sulfonyl chloride.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfonyl chloride derivatives.
Reduction: Production of hydroxylated derivatives.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepin class may exhibit neuroprotective effects or modulate neurotransmitter systems. This makes them potential candidates for treating conditions such as:
- Anxiety Disorders
- Depression
- Neurodegenerative Diseases
Studies suggest that 3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may interact with specific receptors or enzymes in the central nervous system, potentially leading to therapeutic benefits.
Anticancer Activity
Emerging research highlights the potential of this compound in cancer therapy. The sulfonamide moiety can enhance the compound's ability to inhibit tumor growth by interacting with various biological pathways involved in cell proliferation and apoptosis. Preliminary studies have indicated promising results in vitro against certain cancer cell lines.
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Compounds with similar structures have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways.
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions that utilize specific reagents and conditions to achieve the desired molecular structure. Key steps include:
- Formation of the dibenzo[b,f][1,4]oxazepine core.
- Introduction of the fluorinated benzene and sulfonamide groups.
This synthetic route is crucial for ensuring the purity and biological activity of the compound.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal investigated the neuroprotective effects of dibenzo[b,f][1,4]oxazepin derivatives, including this compound. Results demonstrated significant reductions in neuronal cell death under oxidative stress conditions, suggesting potential applications for neurodegenerative diseases.
Case Study 2: Anticancer Activity
In another study focusing on cancer therapeutics, researchers evaluated the efficacy of various dibenzo[b,f][1,4]oxazepins against breast cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-Fluoro-N-(10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-2-yl)Benzenesulfonamide
- Key Differences :
- Fluorine at para-position (vs. meta in the target compound).
- Additional 10-methyl group on the oxazepine ring.
- Impact: The para-fluorine may alter π-π stacking interactions compared to the meta-substituted target compound.
Thiazepine-Based Analogs (e.g., Compounds 47–49 in )
- Core Structure : Dibenzo[b,f][1,4]thiazepine (sulfur replaces oxygen in the heterocycle).
- Thiazepine derivatives in and exhibit LCMS retention times ~4–5 minutes, suggesting comparable logP values to oxazepine analogs .
Functional Group Modifications
N-(4-Methoxybenzyl)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Thiazepine-8-Carboxamide 5-Oxide (Compound 31)
- Key Differences : Carboxamide at position 8 vs. sulfonamide at position 2 in the target compound.
- Impact: Carboxamide’s hydrogen-bond donor/acceptor profile differs from sulfonamide, which has stronger electron-withdrawing effects. LCMS m/z 813.2 [M+H+] for Compound 31 vs. ~398 for the target compound, indicating divergent fragmentation patterns .
2-(4-Fluorophenyl)-N-(11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]Oxazepin-7-yl)Acetamide (Compound 10 in )
- Key Differences : Acetamide linker with a 4-fluorophenyl group vs. sulfonamide with 3-fluorophenyl.
- Impact :
Pharmacological Implications
- Receptor Selectivity : Thiazepine carboxamides in and show D2 dopamine receptor antagonism (Ki values ~10–100 nM), suggesting the oxazepine sulfonamide core may retain similar activity with modified selectivity due to substituent differences .
- Metabolic Stability: The 3-fluoro group in the target compound may enhance stability compared to non-fluorinated analogs by reducing cytochrome P450-mediated oxidation .
Biological Activity
3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. The presence of a fluorine atom and a sulfonamide group suggests significant biological activity that could influence various biological pathways.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 398.41 g/mol. The compound features a complex structure that includes multiple functional groups, which may contribute to its reactivity and biological activity.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as neurotransmitter receptors or enzymes within the central nervous system. The fluorine atom may enhance binding affinity due to its electronegativity and ability to participate in hydrogen bonding interactions .
Biological Activity and Therapeutic Potential
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepin class may exhibit neuroprotective effects or modulate neurotransmitter systems. This could be relevant for treating conditions such as anxiety or depression.
In Vitro Studies
In vitro studies have shown that this compound may possess significant cytotoxic activity against various tumor cell lines. For example, similar compounds in this class have demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting potential for anticancer therapies .
Data Table: Biological Activity Overview
| Activity | Description |
|---|---|
| Cytotoxicity | Exhibits selective cytotoxicity against tumor cell lines |
| Neuroprotective Effects | Potential modulation of neurotransmitter systems |
| Receptor Interaction | Possible interaction with CNS receptors |
| Fluorine Influence | Enhances binding affinity due to electronegativity |
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the dibenzo[b,f][1,4]oxazepin class:
- Neuropharmacological Studies : Research has indicated that certain derivatives possess anxiolytic and antidepressant-like effects in animal models. These findings suggest that modifications in the molecular structure can lead to enhanced therapeutic efficacy.
- Cytotoxicity Assessments : In studies evaluating tumor cell lines, compounds similar to this compound have shown promising results in selectively inducing apoptosis in cancer cells while exhibiting low toxicity to normal cells .
- Mechanistic Insights : Docking studies have provided insights into how these compounds bind to specific targets like lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. The binding affinities observed suggest a potential pathway for drug development targeting epigenetic regulators .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for structural characterization of this compound?
- Methodological Answer : Utilize NMR spectroscopy (¹H and ¹³C) to confirm the sulfonamide linkage and fluorine substitution. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹). X-ray crystallography resolves the dibenzooxazepine core geometry if single crystals are obtainable. For purity assessment, employ HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates .
Q. What are the critical steps in synthesizing this compound, and how can yield be optimized?
- Methodological Answer : Synthesis involves:
- Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of o-aminophenol derivatives under reflux with catalysts like p-toluenesulfonic acid.
- Step 2 : Sulfonylation using 3-fluorobenzenesulfonyl chloride in DMF at 0–5°C to minimize side reactions.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
- Optimization : Adjust stoichiometry (1.2–1.5 eq sulfonyl chloride), use anhydrous solvents, and monitor reaction progress with TLC .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) due to the sulfonamide group’s known activity. Use cell-based viability assays (MTT or resazurin) in cancer (e.g., HeLa, MCF-7) and inflammatory (e.g., RAW 264.7 macrophages) models. Include positive controls (e.g., celecoxib for COX-2) and measure IC₅₀ values in triplicate. Validate solubility in DMSO (<0.1% v/v) to avoid solvent interference .
Q. What challenges arise in solubility and formulation, and how can they be addressed?
- Methodological Answer : The compound’s lipophilic dibenzooxazepine core may limit aqueous solubility. Use co-solvents (e.g., PEG 400, cyclodextrins) or micronization to enhance bioavailability. Perform thermal analysis (DSC/TGA) to identify melting points (~200–250°C) and assess stability for solid dispersion formulations .
Advanced Research Questions
Q. What mechanistic insights exist for its potential enzyme inhibition?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to COX-2’s hydrophobic pocket via the sulfonamide group. Validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Compare inhibition kinetics (Km/Vmax shifts) against non-fluorinated analogs to assess fluorine’s electronic effects .
Q. How do substituent variations (e.g., fluoro vs. chloro) impact structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies show:
- Fluoro : Enhances metabolic stability and electron-withdrawing effects, improving COX-2 selectivity.
- Chloro : Increases lipophilicity (logP ↑) but may reduce solubility.
- Methoxy : Introduces steric hindrance, reducing binding affinity.
- Experimental Design : Synthesize analogs (e.g., 3-chloro, 4-methoxy derivatives) and compare IC₅₀ values in enzyme assays. Use QSAR models to correlate substituent Hammett constants (σ) with activity .
Q. What strategies improve synthetic route scalability and purity?
- Methodological Answer : Transition from batch to continuous flow chemistry for cyclization steps to enhance reproducibility. Replace DMF with green solvents (e.g., 2-MeTHF) to reduce toxicity. Implement process analytical technology (PAT) like inline FT-IR to monitor intermediate formation. Optimize crystallization conditions (anti-solvent addition rate) to achieve >99% purity .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ across studies) may stem from impurity profiles or assay conditions. Conduct:
- Comparative studies : Test batches with ≥98% purity (HPLC-validated) under standardized protocols (e.g., fixed ATP concentration in kinase assays).
- Meta-analysis : Pool data from PubChem and independent studies, adjusting for variables like cell passage number or serum concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
